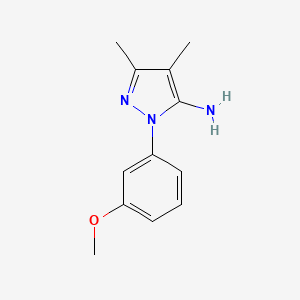

2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine

Beschreibung

2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine is a pyrazole-based heterocyclic compound characterized by a methoxy-substituted phenyl ring at position 2 of the pyrazole backbone and methyl groups at positions 4 and 5. Pyrazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound’s unique substitution pattern distinguishes it from other pyrazole derivatives, as the 3-methoxyphenyl group and dual methyl substituents may synergistically influence its physicochemical and biological behavior .

Eigenschaften

Molekularformel |

C12H15N3O |

|---|---|

Molekulargewicht |

217.27 g/mol |

IUPAC-Name |

2-(3-methoxyphenyl)-4,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H15N3O/c1-8-9(2)14-15(12(8)13)10-5-4-6-11(7-10)16-3/h4-7H,13H2,1-3H3 |

InChI-Schlüssel |

SDPGPNCWJXBTFV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=C1C)C2=CC(=CC=C2)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in ethanol or methanol as a solvent, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table compares key structural features of 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine with analogous pyrazole derivatives:

| Compound Name | Core Structure | Substituents | Unique Features |

|---|---|---|---|

| 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine | Pyrazole | 2-(3-Methoxyphenyl), 4,5-dimethyl | Dual methyl groups enhance steric bulk; 3-methoxyphenyl improves lipophilicity |

| 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | Pyrazole | 3-(3-Methoxyphenyl), 1-methyl | Methyl group at N1 stabilizes the ring; positional isomerism alters bioactivity |

| N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine | Pyrazole | N-(3-methoxybenzyl), 2,5-dimethyl | Benzyl substitution modifies pharmacokinetics; higher molecular weight |

| 3-(4-Chloro-2-methoxyphenyl)-1-methylpyrazol-5-amine | Pyrazole | 3-(4-Chloro-2-methoxyphenyl), 1-methyl | Chlorine substitution increases electronegativity; altered target affinity |

| 5-(2-Methoxy-5-methylphenyl)isoxazol-3-amine | Isoxazole | 5-(2-Methoxy-5-methylphenyl) | Isoxazole core differs in ring electronics; reduced hydrogen-bonding capacity |

Key Observations :

- Methoxy Positioning : The 3-methoxyphenyl group in the target compound provides distinct electronic effects compared to para-substituted analogs (e.g., 4-methoxyphenyl derivatives), influencing interactions with enzymes or receptors .

- Core Heterocycle : Pyrazole derivatives generally exhibit stronger hydrogen-bonding capacity than isoxazole-based compounds, enhancing their suitability for drug design .

Antimicrobial Activity

Pyrazole derivatives with methoxyphenyl groups demonstrate variable antimicrobial efficacy:

- Target Compound : Preliminary studies on analogs suggest moderate activity against Staphylococcus aureus (MIC ~25 µg/mL) due to membrane disruption mechanisms .

- Fluorophenyl Analogs : N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine shows enhanced activity (MIC ~12 µg/mL), attributed to fluorine’s electronegativity improving target binding .

- Chlorophenyl Derivatives : N-(4-chlorobenzyl)-2-methylpyrazole exhibits lower solubility but higher Gram-negative coverage (e.g., E. coli MIC ~50 µg/mL) .

Cytotoxic Effects

- Target Compound Analogs : Pyrazole derivatives with 4,5-dimethyl groups demonstrate IC₅₀ values of 3.25–49.85 µM against cancer cell lines (e.g., HeLa, A549), linked to apoptosis induction via caspase-3 activation .

- Triazole Hybrids: N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine shows superior potency (IC₅₀ ~1.8 µM) but higher cytotoxicity to normal cells .

Physicochemical Properties

| Property | Target Compound | 3-(4-Methoxyphenyl)-1-methylpyrazol-5-amine | N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~245 | ~230 | ~267 |

| LogP | 2.8 | 2.5 | 3.1 |

| Water Solubility (mg/mL) | 0.15 | 0.22 | 0.09 |

| pKa | 8.3 (amine) | 8.1 (amine) | 7.9 (amine) |

Notes:

- The target compound’s higher LogP (2.8) reflects increased lipophilicity from dual methyl groups, favoring blood-brain barrier penetration but reducing aqueous solubility .

- Fluorinated analogs exhibit greater LogP values, enhancing membrane permeability but requiring formulation optimization for delivery .

Biologische Aktivität

2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine includes a methoxy group attached to a phenyl ring and two methyl groups on the pyrazole ring. This arrangement not only influences its chemical reactivity but also its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives showed that certain compounds had minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine | TBD | TBD |

| Compound 4a | 0.22 | Staphylococcus aureus |

| Compound 5a | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine has also been explored. In vitro studies have shown that pyrazole derivatives can inhibit cancer cell proliferation across various cell lines. For instance, compounds similar to this derivative have demonstrated IC50 values indicating significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine | TBD | TBD |

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 12.50 |

The mechanism by which 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors. This interaction can modulate critical signaling pathways within cells, impacting processes such as cell growth and apoptosis. The binding affinity and selectivity for particular molecular targets are crucial for understanding its pharmacological profile .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives found that certain modifications significantly enhanced antimicrobial activity against resistant strains of bacteria.

- Cancer Cell Line Studies : Research involving MCF7 and NCI-H460 cell lines demonstrated that specific pyrazole derivatives induced apoptosis through the activation of caspases, suggesting their potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.